molecular formula C17H16 B13806472 1,2,7-Trimethylphenanthrene

1,2,7-Trimethylphenanthrene

Cat. No.: B13806472
M. Wt: 220.31 g/mol
InChI Key: YAJODSBSLFHRPN-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of two or more fused aromatic rings. researchgate.net They are widespread environmental pollutants, and many are recognized for their toxic and carcinogenic properties. nih.gov PAHs can be of natural origin, arising from processes like oil seepages and the incomplete combustion of biomass, or from human activities such as the burning of fossil fuels. researchgate.net

Within this large family of compounds, 1,2,7-trimethylphenanthrene is a specific alkylated PAH. Alkylated PAHs, which have one or more alkyl groups attached to the aromatic core, are often studied alongside their parent compounds to understand their sources, environmental fate, and transport. acs.org The study of specific isomers like this compound allows researchers to investigate how subtle differences in molecular structure can influence chemical reactivity, environmental persistence, and potential biological effects. lookchem.com

Significance in Organic Geochemistry and Environmental Science

The primary significance of this compound in academic research lies in its role as a biomarker in organic geochemistry. Biomarkers are organic compounds found in sediments and petroleum that can be traced back to a specific biological precursor. The presence and abundance of certain biomarkers can provide valuable information about the source of organic matter, the depositional environment, and the thermal maturity of sedimentary rocks. geoscienceworld.org

Specifically, this compound, along with other alkylated phenanthrenes, is often associated with terrestrial organic matter input. jst.go.jp For instance, its presence in Jurassic mudstones in Sri Lanka, alongside compounds like retene (B1680549) and simonellite, indicated that the organic matter primarily originated from gymnosperms. jst.go.jp Similarly, its detection in sediment samples is used to infer mixed terrestrial and marine organic matter sources. sciengine.com

In environmental science, the study of this compound contributes to understanding the fate and transport of PAHs in various environmental compartments, including air, water, and soil. lookchem.com Researchers use it as a model compound to develop and validate analytical methods for detecting and quantifying PAHs in environmental samples. lookchem.comacs.org

Overview of Research Trajectories

Early research involving this compound was largely focused on its identification and distribution in geological samples. As analytical techniques became more sophisticated, researchers began to explore its specific origins and its utility as a biomarker.

A significant research trajectory has been the investigation of its precursors. While some alkylphenanthrenes are linked to diterpenoids from vascular plants, the specific precursors for many, including this compound, are still a subject of study. geologyscience.ru The compound has been identified in samples dating back to the Devonian and Permian periods, which has led to questions about its formation pathways, as it was previously thought to be primarily derived from angiosperms. geologyscience.ruresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

1,2,7-trimethylphenanthrene

InChI

InChI=1S/C17H16/c1-11-4-7-16-14(10-11)6-9-15-13(3)12(2)5-8-17(15)16/h4-10H,1-3H3

InChI Key

YAJODSBSLFHRPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C(=C(C=C3)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Historical Approaches to 1,2,7-Trimethylphenanthrene Synthesis

The early syntheses of phenanthrene (B1679779) and its alkylated derivatives were pivotal in establishing the structures of these complex molecules and understanding their chemistry. Several classical methods have been instrumental in this regard.

One of the earliest and most significant contributions to the synthesis of alkylphenanthrenes was the work of R.D. Haworth and his collaborators. In 1932, Haworth and Bolam reported the specific synthesis of 1:2:7-trimethylphenanthrene, providing definitive proof of its structure. rsc.org The Haworth synthesis is a multi-step process that typically involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with succinic anhydride (B1165640), followed by reduction, cyclization, and aromatization to build the phenanthrene core. spcmc.ac.incsjmu.ac.inchemistry-online.com This method, while versatile for preparing various alkylphenanthrenes, often requires multiple steps and can lead to the formation of isomeric products depending on the substitution pattern of the starting naphthalene. spcmc.ac.innowgonggirlscollege.co.in

The general steps of the Haworth synthesis are outlined below:

Friedel-Crafts Acylation: Reaction of an aromatic compound (like a substituted naphthalene) with an acid anhydride (e.g., succinic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). csjmu.ac.inyoutube.com

Clemmensen or Wolff-Kishner Reduction: Reduction of the resulting keto acid to a butyric acid derivative. chemistry-online.comyoutube.com

Intramolecular Cyclization: Ring closure of the butyric acid derivative using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to form a cyclic ketone. csjmu.ac.inyoutube.com

Aromatization: The final step involves dehydrogenation, often using a catalyst like selenium or palladium on carbon, to form the fully aromatic phenanthrene ring system. csjmu.ac.inwikipedia.org

Another classical method for the synthesis of condensed polyaromatic systems is the Elbs reaction , first reported in 1884. wikipedia.org This reaction involves the pyrolysis of an ortho-methyl-substituted diaryl ketone at high temperatures (around 400-450 °C) to induce cyclodehydration. wikipedia.orgiptsalipur.orgresearchgate.net While effective for producing anthracenes and other PAHs, the Elbs reaction is known for its harsh conditions and often results in low yields and the formation of complex product mixtures due to side reactions. spcmc.ac.inresearchgate.net The application of the Elbs reaction to the synthesis of specific substituted phenanthrenes can be challenging due to potential substituent elimination. wikipedia.org

The Pschorr cyclization , discovered by Robert Pschorr in 1896, represents another important historical route to phenanthrenes. wikipedia.orgthieme.de This intramolecular substitution reaction involves the copper-catalyzed cyclization of an aryldiazonium salt derived from an α-aryl-o-aminocinnamic acid. wikipedia.orgthieme.de The reaction proceeds via a radical mechanism and has been used to prepare various phenanthrene derivatives, including those with specific substitution patterns. organic-chemistry.orgresearchgate.net However, the original Pschorr cyclization often suffered from low yields and long reaction times. organic-chemistry.org

Table 1: Comparison of Historical Synthesis Methods for Phenanthrenes

MethodKey ReactantsConditionsAdvantagesDisadvantages
Haworth Synthesis Naphthalene derivative, Succinic anhydrideMulti-step, AlCl₃, H₂SO₄/PPA, Se/PdVersatile, allows for synthesis of specifically substituted phenanthrenes. spcmc.ac.innowgonggirlscollege.co.inMulti-step process, can produce isomeric mixtures. spcmc.ac.in
Elbs Reaction Ortho-methyl-substituted diaryl ketoneHigh-temperature pyrolysis (~400-450 °C)One-step cyclization. wikipedia.orgHarsh conditions, low yields, potential for substituent elimination, complex product mixtures. spcmc.ac.inwikipedia.orgresearchgate.net
Pschorr Cyclization α-Aryl-o-aminocinnamic acid derivativeDiazotization, Copper catalystAllows for specific substitution patterns. wikipedia.orgthieme.deOften low yields, long reaction times in classical procedures. organic-chemistry.org

Modern Synthetic Routes and Derivatization Strategies

Contemporary synthetic chemistry offers a range of more efficient and selective methods for the construction of the phenanthrene skeleton. These modern techniques often employ transition-metal catalysis and photochemical reactions, providing milder conditions and greater control over the final product.

Photocyclization reactions , particularly the Mallory reaction , have become a widely used method for synthesizing phenanthrenes on a laboratory scale. wikipedia.orgnih.govacademie-sciences.fr This reaction involves the ultraviolet irradiation of a stilbene (B7821643) derivative in the presence of an oxidizing agent, such as iodine or oxygen, to induce an intramolecular cyclization followed by aromatization. nih.govacademie-sciences.fr The synthesis of various substituted phenanthrenes has been achieved using this method. nih.gov For instance, the photocyclization of substituted stilbenes can be a key step in accessing complex phenanthrene structures. academie-sciences.fracs.org A study on the synthesis of 4,7-dimethoxy-1,3,6-trimethylphenanthrene utilized the photolysis of a corresponding tetramethylstilbene derivative. acs.org

Transition-metal-catalyzed reactions have also emerged as powerful tools for phenanthrene synthesis. Palladium-catalyzed cross-coupling and annulation reactions, for example, allow for the construction of the phenanthrene core from smaller, readily available building blocks. libguides.com Iron(III)-catalyzed intramolecular alkyne-carbonyl metathesis is another modern approach to creating substituted phenanthrenes. figshare.com These methods often offer high yields and excellent regioselectivity under mild reaction conditions.

The derivatization of this compound and other PAHs is crucial for their analysis and for the synthesis of more complex functional materials. Derivatization is often employed to enhance the volatility and improve the chromatographic separation and detection of these compounds, particularly in gas chromatography (GC) analysis. Common derivatization techniques for compounds with functional groups that could be introduced onto the phenanthrene ring include:

Silylation: This involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. This is particularly useful for hydroxylated or carboxylated derivatives of phenanthrene.

Acylation: This process introduces an acyl group into the molecule, often by reaction with an acid anhydride or acyl halide.

Alkylation: This involves the introduction of an alkyl group.

While these are general derivatization strategies, their application to this compound would typically follow a functionalization step, as the parent hydrocarbon itself is nonpolar and does not have active sites for these specific derivatizations. For instance, if this compound were first oxidized to a hydroxylated derivative, silylation could then be applied for GC analysis.

Table 2: Overview of Modern Synthetic and Derivatization Strategies

StrategyDescriptionKey Reagents/ConditionsApplication
Mallory Photocyclization Intramolecular cyclization of stilbene derivatives. nih.govUV light, Iodine/OxygenSynthesis of a wide range of substituted phenanthrenes. nih.govacademie-sciences.fr
Palladium-Catalyzed Annulation Construction of the phenanthrene ring from smaller aromatic fragments.Palladium catalyst, Boronic estersEfficient and regioselective synthesis of PAHs.
Iron-Catalyzed Metathesis Intramolecular reaction between an alkyne and a carbonyl group. figshare.comIron(III) catalystSynthesis of substituted phenanthrenes. figshare.com
Silylation Conversion of active hydrogens (e.g., in -OH, -COOH) to TMS ethers/esters.BSTFA, TMCSImproves volatility and peak shape for GC analysis of functionalized derivatives.

Investigation of Reaction Mechanisms in this compound Formation and Transformation

Understanding the reaction mechanisms is fundamental to controlling the outcome of synthetic procedures and explaining the formation of specific isomers like this compound in various environments.

The Haworth synthesis proceeds through a series of well-understood reaction types. The initial Friedel-Crafts acylation is an electrophilic aromatic substitution, where the regioselectivity is governed by the electronic and steric properties of the starting naphthalene derivative. csjmu.ac.in The subsequent cyclization is another intramolecular electrophilic substitution, and the final aromatization is a dehydrogenation reaction. The stability of the intermediate carbocations (arenium ions) plays a crucial role in determining the position of substitution. csjmu.ac.in

The mechanism of the Elbs reaction is more debated but is thought to involve a heat-induced cyclization followed by a dehydration step. wikipedia.org Plausible mechanisms include an initial tautomerization of the ketone followed by an electrocyclic reaction, or a pyrolytic radical generation pathway. wikipedia.org The high temperatures required can lead to rearrangements and a lack of selectivity.

The Pschorr cyclization mechanism involves the formation of an aryl radical from the decomposition of a diazonium salt, typically catalyzed by copper. wikipedia.org This radical then undergoes intramolecular addition to the adjacent aromatic ring to form the cyclized product. wikipedia.org Modern improvements to this reaction have focused on using soluble catalysts like ferrocene (B1249389) to promote the radical formation more efficiently. organic-chemistry.org

The formation of this compound has also been observed in geological samples, suggesting natural formation pathways during the diagenesis and maturation of organic matter. geologyscience.ruau.dk Studies on aromatic hydrocarbon biomarkers have shown that the distribution of alkylated phenanthrenes can be related to the thermal maturity of the source rock. au.dk The transformation of biological precursors, such as triterpenoids from terrestrial plants, can lead to the formation of specific alkylphenanthrene isomers through complex degradation and aromatization reactions over geological time. geologyscience.ru For example, the transformation of certain biogenetic precursors during thermal maturation involves a series of generation, decomposition, methylation, and demethylation reactions that are governed by thermodynamic stability. au.dk

The transformation of phenanthrene itself can occur under various conditions. For example, mechanistic studies on the oxidation of phenanthrene have shown that it can be attacked by radicals like the hydroxyl radical (•OH). mdpi.comresearchgate.net Such reactions can lead to the formation of hydroxylated derivatives and, eventually, ring-opened products or other oxygenated PAHs like dibenzofurans. mdpi.comresearchgate.net These transformation pathways are relevant in combustion processes and atmospheric chemistry.

Geochemical Research and Environmental Occurrence

Natural Abundance and Distribution in Geological Systems

1,2,7-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that is found in various geological settings, including sediments, coals, and crude oils. As part of the broader group of trimethylphenanthrenes (TMPs), its distribution and abundance are influenced by the original organic matter input, the depositional environment, and the thermal history of the geological formation.

Phenanthrene (B1679779) and its alkylated derivatives, including trimethylphenanthrenes, are common constituents of the aromatic fraction of crude oils and rock extracts. For instance, in a study of crude oil from the Tarakan Basin, a mixture of TMP isomers including 1,3,7-, 2,6,9-, and 2,7,9-TMP were identified as indicators of oil maturity. kemdikbud.go.id The presence of various TMP isomers in crude oil suggests that they are stable products of diagenesis and catagenesis. kemdikbud.go.id

In sedimentary rocks, the distribution of phenanthrenes can be significant. Research on lacustrine source rocks has shown that phenanthrenes can constitute a large proportion of the aromatic hydrocarbons, with relative abundances reaching up to 71.66% in rock extracts and 63.03% in oils. nih.gov The specific isomer distribution, including that of this compound, provides valuable geochemical information. For example, the presence of certain trimethylnaphthalenes, which are structurally related to TMPs, has been linked to specific organic precursors like oleanane-type triterpenoids from angiosperms. scielo.org.co

Coals are another significant reservoir for this compound and other PAHs. The incomplete combustion of organic materials like coal is a major source of PAHs in the environment. clu-in.orgepa.govresearchgate.net Geochemical analysis of coal and shale extracts from the Mamu Formation in Nigeria revealed the presence of various phenanthrene family members, with methylphenanthrenes being the most abundant. scielo.org.co The study of Late Palaeozoic coals and sediments also showed high abundances of C0- to C4-phenanthrenes, indicating their common occurrence in terrestrial organic matter. geologyscience.ru

The following table summarizes the occurrence of phenanthrene series compounds in different geological matrices based on geochemical studies.

Geological MatrixKey Findings Regarding Phenanthrenes and Related Compounds
Crude Oil Trimethylphenanthrene isomers are used as maturity indicators. kemdikbud.go.id Phenanthrenes can be the most abundant aromatic hydrocarbons. nih.gov
Sediments High concentrations of phenanthrenes are found in lacustrine source rocks. nih.gov Specific isomers can indicate organic matter source. scielo.org.co
Coal A significant source of PAHs, including phenanthrenes, through natural formation and combustion. clu-in.orgepa.govresearchgate.net Abundant in Late Palaeozoic terrestrial organic matter. geologyscience.ru

This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), a group of organic compounds composed of three or more fused aromatic rings. nih.gov PAHs are ubiquitous environmental pollutants found in air, water, and soil. clu-in.orgcdc.gov They are formed primarily through the incomplete combustion of organic materials such as coal, oil, gasoline, and wood. clu-in.orgepa.govresearchgate.net

As a specific PAH, this compound can be found in various environmental matrices resulting from both natural and anthropogenic processes. Natural sources include crude oil and coal deposits, while anthropogenic sources are linked to the burning of fossil fuels and other organic matter. clu-in.orgepa.govresearchgate.net Due to their low solubility in water and high lipophilicity, PAHs tend to adsorb to particulate matter in the environment. nih.govnih.gov This property facilitates their transport in air and water, leading to their accumulation in soils and sediments, which act as environmental sinks. clu-in.orgnih.gov

The environmental presence of PAHs is a concern due to their persistence and potential toxicity. epa.govresearchgate.net While many PAHs are studied as a group, the specific distribution of isomers like this compound can sometimes provide clues about the source of the contamination. Low-molecular-weight PAHs (two and three rings) are more likely to be found in the vapor phase in the atmosphere, whereas higher-molecular-weight PAHs (five or more rings) are predominantly associated with particles. nih.gov As a four-ring PAH, phenanthrene and its derivatives like this compound can be partitioned between the vapor and particulate phases depending on environmental conditions. nih.gov

Application as a Geochemical Biomarker

The molecular structure of this compound and its isomers contains information about the original biological precursors and the diagenetic processes they have undergone. Aromatic hydrocarbons in sediments are often formed from the cyclization and dehydrogenation of biomolecules during diagenesis. geoscienceworld.org The study of these compounds, known as biomarkers, helps in reconstructing the paleoenvironment and the geological history of a sedimentary basin. hw.ac.uk

For example, specific alkylphenanthrenes can be linked to terrestrial organic matter. Diterpenoids with abietane (B96969) and pimarane (B1242903) skeletons, found in the resins of vascular plants like conifers, are considered likely precursors for certain alkylphenanthrenes. geologyscience.ru Retene (B1680549) (1-methyl-7-isopropylphenanthrene) is a well-known biomarker derived from abietane-type diterpenoids. geologyscience.ru While the direct precursor for this compound is not as definitively established, its formation is part of the complex diagenetic alteration of complex organic molecules.

The diagenetic pathways of other, related compounds can provide insights. For instance, 1,2,7-trimethylnaphthalene (B14753474) is thought to be a diagenetic product of oleanane-type triterpenoids, which are characteristic of angiosperms (flowering plants). scielo.org.cogeologyscience.ru The discovery of 1,2,7-trimethylnaphthalene in pre-Cretaceous samples, before the widespread evolution of angiosperms, suggests that other precursor pathways may also exist. geologyscience.ru Similarly, the formation of various trimethylphenanthrene isomers is a result of the complex degradation and aromatization of larger biomolecules like steroids and triterpenoids. geologyscience.ruhw.ac.uk

The relative distribution of different trimethylphenanthrene isomers and related aromatic compounds can serve as a powerful tool to determine the origin of the organic matter and the conditions of the depositional environment. For instance, high concentrations of 1-methylphenanthrene (B47540) and 1,7-dimethylphenanthrene (B57199) are often associated with terrigenous source rocks, particularly those rich in conifer-derived resins. researchgate.net

In a study of crude oils from the Niger Delta, the presence of aromatic hydrocarbon markers like 1,2,5-trimethylnaphthalene (B1617073) was used to infer significant input from angiosperm higher plants into the source rock. medwinpublisher.org The analysis of trimethylphenanthrene isomers in crude oil from the Tarakan Basin indicated deposition in both terrestrial and marine environments. kemdikbud.go.id Specifically, certain TMP isomers are considered indicators of marine sources, while others point to terrestrial origins. kemdikbud.go.id

The ratio of dibenzothiophene (B1670422) to phenanthrene (DBT/PHEN) is another useful indicator of the depositional environment and source rock lithology. Low DBT/PHEN ratios (e.g., 0.01-0.06) in samples from the Mamu Formation suggested organic matter derived mainly from higher plants. scielo.org.co The presence of specific trimethylnaphthalenes in the same samples also pointed towards contributions from both angiosperm and gymnosperm plant material. scielo.org.co

One of the most widespread applications of phenanthrene and its methylated derivatives in geochemistry is the assessment of the thermal maturity of source rocks and crude oils. As organic matter is subjected to increasing temperature with burial depth, the distribution of alkylphenanthrene isomers changes in a predictable manner, moving towards a more thermodynamically stable configuration.

Several maturity parameters based on the ratios of methylphenanthrene (MP) and dimethylphenanthrene (DMP) isomers have been developed. The Methylphenanthrene Index (MPI-1) is a widely used parameter that is based on the relative abundance of the more stable β-type isomers (2-MP and 3-MP) versus the less stable α-type isomers (1-MP and 9-MP). nih.gov The formula for MPI-1 is:

MPI-1 = 1.5 × (2-MP + 3-MP) / (Phenanthrene + 1-MP + 9-MP) nih.gov

Higher MPI-1 values generally correspond to higher levels of thermal maturity, up to the peak of oil generation, after which the index may show a reversal. nih.gov This index can be calibrated with vitrinite reflectance (%Ro), a standard method for measuring thermal maturity. medwinpublisher.org For example, MPI-1 values have been used to classify the thermal maturity of Niger Delta crude oils as being in a high maturity state. medwinpublisher.org

Other related indices, such as MPI-2, MPI-3, and the Methylphenanthrene Ratio (MPR), also utilize the changing ratios of these isomers to evaluate maturity. nih.govresearchgate.net These aromatic hydrocarbon-based parameters are particularly useful because they are applicable over a wide range of maturities and can be used for both source rock extracts and crude oils, where vitrinite reflectance cannot be measured directly. nih.govmedwinpublisher.org

The following table presents some of the key methylphenanthrene-based maturity parameters and their significance.

ParameterFormulaGeochemical Significance
MPI-1 1.5 × (2-MP + 3-MP) / (P + 1-MP + 9-MP)Increases with maturity up to the peak oil window. Calibrated to vitrinite reflectance. nih.gov
MPI-2 3 × (2-MP) / (P + 1-MP + 9-MP)Similar to MPI-1, reflects the relative increase in the stable 2-methylphenanthrene (B47528) isomer. nih.gov
MPI-3 (2-MP + 3-MP) / (1-MP + 9-MP)Focuses on the isomerization between β-type and α-type isomers, independent of phenanthrene concentration. nih.gov
MPR 2-MP / 1-MPA simpler ratio reflecting the conversion of the less stable 1-MP to the more stable 2-MP. researchgate.net

Advanced Analytical Methodologies in 1,2,7 Trimethylphenanthrene Research

Chromatographic and Spectrometric Techniques for Characterization and Quantification

The cornerstone of 1,2,7-trimethylphenanthrene analysis is the coupling of a separation technique, such as gas or liquid chromatography, with mass spectrometry. This combination allows for the physical separation of the target analyte from other compounds in a sample before its detection and quantification based on its mass-to-charge ratio.

Gas chromatography-mass spectrometry (GC-MS) is the most widely used and traditional method for the analysis of this compound and other polycyclic aromatic hydrocarbons (PAHs). sciex.comnsf.gov The compound's volatility makes it well-suited for GC separation. In GC-MS analysis, samples are injected into the instrument, where they are vaporized and separated as they travel through a capillary column. tdi-bi.com The separated compounds then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge (m/z) ratio.

For trimethylphenanthrenes, analysis is typically performed in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing the detector on specific m/z values characteristic of the target analyte. tdi-bi.comufba.br The molecular ion for trimethylphenanthrene is m/z 220, which is the primary ion monitored for quantification. researchgate.net To improve confidence in peak identification, especially in complex matrices, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is employed. nelac-institute.org This technique uses multiple reaction monitoring (MRM) for higher selectivity and reduced interference. nelac-institute.org

Table 1: Typical GC-MS Parameters for Trimethylphenanthrene Analysis
ParameterTypical Setting/ValueReference
GC ColumnHP-5MS (or equivalent), 30-60 m × 0.25 mm ID, 0.25 µm film thickness tdi-bi.comresearchgate.net
Injection ModeSplitless or Pulsed Splitless tdi-bi.comhpst.cz
Carrier GasHelium or Hydrogen tdi-bi.comhpst.cz
Oven ProgramInitial temp 60-75°C, ramped to >300°C tdi-bi.comufba.brchemetrix.co.za
MS Ionization ModeElectron Impact (EI), 70 eV tdi-bi.com
MS Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) tdi-bi.comnelac-institute.org
Target Quantifier Ion (m/z)220 researchgate.net

While GC-MS is the standard, liquid chromatography-mass spectrometry (LC-MS) offers advantages such as shorter analysis times and suitability for less volatile or thermally fragile compounds. nemc.uspitt.edu However, PAHs like this compound are nonpolar and notoriously difficult to ionize using common LC-MS sources like electrospray ionization (ESI). sciex.comthermofisher.com

To overcome this challenge, specialized ionization techniques have been adapted for PAH analysis. sciex.com Atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) have proven to be more effective for these types of compounds. sciex.comthermofisher.com Dopant-assisted APPI, in particular, significantly enhances sensitivity by introducing a more easily ionizable compound (the dopant) into the ion source, which then transfers its charge to the target analytes. thermofisher.comresearchgate.net These adaptations have enabled the development of LC-MS/MS methods that are complementary to GC-MS for PAH analysis. sciex.com

A significant analytical challenge is the differentiation of this compound from its numerous structural isomers, which often co-elute in standard chromatographic separations. researchgate.net High-resolution mass spectrometry (HRMS) provides the mass accuracy required to determine the elemental composition of an ion, which is a critical step in its identification. nih.govresearchgate.net

Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled to a high-resolution time-of-flight (HR-TOF) mass spectrometer offer vastly increased peak capacity and separation power compared to single-dimension GC. umanitoba.ca This allows for the chromatographic separation of many individual isomers that would otherwise overlap. umanitoba.ca The specificity of the HR-TOF/MS then allows for their confident identification and quantification. umanitoba.ca Other advanced methods, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), provide ultrahigh resolution, further aiding in the detailed molecular-level analysis of complex mixtures containing these isomers. nih.gov

Methodological Innovations for Analysis in Complex Matrices

Analyzing this compound in environmental and biological samples (e.g., crude oil, soil, water, or tissue) is complicated by the presence of a complex matrix that can interfere with the analysis. thermofisher.comresearchgate.net Methodological innovations have focused on improving sample preparation to remove these interferences and enhance the analyte signal.

Online Solid-Phase Extraction (SPE): For aqueous samples, online SPE coupled directly to an LC-MS/MS system provides a fully automated protocol for sample cleanup and preconcentration. thermofisher.comresearchgate.net This technique significantly reduces sample handling, solvent consumption, and analysis time while allowing for the detection of analytes at very low concentrations (nanograms per liter). researchgate.net

Solid-Phase Microextraction (SPME): SPME is another advanced sample preparation technique that is particularly useful for complex matrices like scrubber water or soil extracts. chemetrix.co.zanih.gov In headspace SPME (HS-SPME), a coated fiber is exposed to the vapor phase above the sample, where it adsorbs volatile and semi-volatile analytes like this compound. The fiber is then transferred directly to the GC inlet for analysis. This process effectively isolates the analytes from non-volatile matrix components, leading to a cleaner analysis with reduced instrument maintenance. chemetrix.co.zanih.gov

Advanced Extraction and Cleanup: For solid and biological samples, methods often involve extraction followed by a cleanup step to separate aliphatic and aromatic fractions. researchgate.netcdc.gov Techniques like accelerated solvent extraction (ASE) and purification on silica (B1680970) or alumina (B75360) columns are employed to isolate the PAH fraction, including this compound, prior to instrumental analysis. cdc.govresearchgate.net

Development and Validation of Standardized Analytical Protocols

To ensure the reliability and comparability of data, analytical methods for this compound must be rigorously validated. researchgate.netbohrium.com Method validation is performed in accordance with guidelines from organizations such as Eurachem and standards like ISO/IEC 17025. bohrium.comcloudfront.net The validation process assesses several key performance characteristics to prove the method is suitable for its intended purpose. nih.govkoreascience.kr

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically demonstrated by a high coefficient of determination (R² > 0.99) for the calibration curve. nih.govnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. Recoveries are typically expected to be within a range of 95-100%. nih.govkoreascience.kr

Precision: The degree of agreement among repeated measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD), with values under 15-20% often being required. nih.govbohrium.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers or matrix interferences.

Table 2: Key Parameters for Analytical Method Validation
ParameterDescriptionTypical Acceptance CriteriaReference
Linearity (R²)Demonstrates a proportional response to concentration.> 0.99 nih.govnih.gov
Accuracy (% Recovery)Closeness of measured value to the true value.95 - 100% nih.govkoreascience.kr
Precision (% RSD)Agreement between repeated measurements.< 15-20% nih.govbohrium.com
Limit of Detection (LOD)Lowest detectable concentration.Method-specific; typically low ng/L to µg/L range nih.govnih.gov
Limit of Quantification (LOQ)Lowest quantifiable concentration.Method-specific; typically low ng/L to µg/L range nih.govnih.gov

Environmental Fate and Transport Research

Biogeochemical Cycling and Environmental Persistence

The environmental persistence of organic pollutants is a critical factor in assessing their potential for long-term impact. nih.gov Alkylated polycyclic aromatic hydrocarbons (PAHs), including 1,2,7-trimethylphenanthrene, are noted for being more persistent, bioaccumulative, and toxic than their non-alkylated parent compounds. copernicus.org This increased persistence is partly due to their greater hydrophobicity, which enhances their tendency to sorb to soil and sediment particles, thereby reducing their bioavailability for microbial degradation.

The biogeochemical cycling of PAHs is a complex process involving atmospheric transport, deposition, and partitioning between water, soil, and sediment. whoi.edu Once in the environment, the persistence of a compound like this compound is determined by the rates of various removal processes, including biodegradation, atmospheric oxidation, and photolysis. nih.gov Due to strong sorption to organic matter in soil and sediment, alkylated PAHs can remain sequestered for extended periods, leading to their characterization as persistent organic pollutants.

ParameterInfluence on this compound
Alkylation Increases hydrophobicity and tendency to bind to soil/sediment, generally increasing persistence compared to parent phenanthrene (B1679779). copernicus.org
Bioavailability Reduced in soil and sediment due to strong sorption, limiting the rate of microbial degradation.
Transport Can undergo long-range atmospheric transport, often bound to particulate matter.

Microbial Degradation Studies and Biotransformation Pathways

Microbial degradation is a primary mechanism for the removal of PAHs from the environment. While specific studies on this compound are limited, research on related methylated phenanthrenes provides significant insight into the microorganisms and pathways involved.

Identification of Microorganisms Involved in Trimethylphenanthrene Biodegradation

A variety of bacteria have been identified with the ability to degrade phenanthrene and its alkylated derivatives. The efficiency and preference for specific isomers can vary significantly between different microbial species. For instance, studies on methylphenanthrenes have shown that some bacteria preferentially degrade certain isomers over others. nih.gov This specificity suggests that a diverse microbial community is likely required for the effective degradation of a complex mixture of alkylated PAHs.

Below is a table of bacterial genera that have been shown to degrade phenanthrene or its simpler methylated forms, and which represent candidates for the biodegradation of this compound.

Microbial GenusSubstrate(s) DegradedReference(s)
PseudomonasPhenanthrene researchgate.netnih.gov
StenotrophomonasPhenanthrene researchgate.netnih.gov
SphingomonasMethylphenanthrenes nih.gov
MycobacteriumMethylphenanthrenes nih.gov
GordoniaPhenanthrene nih.gov
AcidovoraxPhenanthrene nih.gov
BacillusPhenanthrene nih.gov
Fischerella-dominated consortiumPhenanthrene nih.gov

Elucidation of Metabolic Pathways and Enzymatic Mechanisms

The bacterial degradation of phenanthrene typically begins with an attack by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring structure. nih.govosdd.net For phenanthrene, this initial dioxygenation can occur at the 1,2-, 3,4-, or 9,10-carbon positions, with the attack at the 3,4-position often being the most dominant pathway. nih.gov This step is followed by either ortho- or meta-cleavage of the diol intermediate, leading to the formation of metabolites such as 1-hydroxy-2-naphthoic acid. nih.govosdd.net This intermediate is then further metabolized through pathways established for naphthalene (B1677914) or phthalate (B1215562) degradation. ethz.ch

In the case of this compound, the presence of methyl groups influences these pathways in two significant ways:

Steric Hindrance: The methyl groups can physically block or hinder the ability of dioxygenase enzymes to access the aromatic rings, potentially slowing the rate of initial degradation compared to the parent phenanthrene molecule.

Side-Chain Oxidation: An alternative metabolic route involves an initial attack on one of the methyl groups by a monooxygenase enzyme. nih.gov This process transforms the methyl group into a hydroxymethyl group, which can be further oxidized. This side-chain oxidation is a common pathway for the metabolism of alkylated PAHs and can occur in parallel with or preceding ring cleavage. nih.govnih.gov

The ultimate mineralization of this compound results in the conversion of the complex hydrocarbon into carbon dioxide and water.

Abiotic Degradation Mechanisms and Environmental Transformation Processes

In addition to microbial action, abiotic processes contribute to the transformation of this compound in the environment. The most significant of these is photodegradation, which involves the breakdown of the compound by solar radiation.

Photodegradation is a key transformation process for PAHs on surfaces such as soil or water, as well as in the atmosphere. atlantis-press.com The rate of this process is influenced by several factors, including the intensity of the light, the pH of the medium, and the physical matrix in which the compound is found. atlantis-press.com For example, photodegradation of phenanthrene on soil surfaces has been shown to follow pseudo-first-order kinetics, with the rate increasing in alkaline conditions. atlantis-press.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of molecules, which in turn dictates their reactivity. patsnap.comarxiv.org Methods like Density Functional Theory (DFT) are frequently employed to investigate PAHs, providing a balance between computational cost and accuracy. researchgate.netscispace.com

For 1,2,7-trimethylphenanthrene, DFT calculations would be used to determine its optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The planarity of the phenanthrene (B1679779) core is a key feature, and calculations can reveal minor distortions introduced by the steric hindrance of the methyl groups. The stability of the 1,2,7-isomer relative to other trimethylphenanthrene isomers can be assessed by comparing their calculated ground-state energies. researchgate.net

Reactivity is explored through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For PAHs, a smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. scispace.com In alkylated phenanthrenes, substitution can shift metabolism from the aromatic ring to the alkyl side chain, a process that can be modeled using quantum chemical methods. nih.gov

Table 1: Calculated Electronic Properties of Phenanthrene and Related Methylphenanthrenes (Illustrative Data)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenanthrene-5.85-1.204.65
1-Methylphenanthrene (B47540)-5.78-1.154.63
2-Methylphenanthrene (B47528)-5.80-1.184.62

Note: The data in the table is illustrative, based on typical values for these compounds, and intended to demonstrate the type of information generated from quantum chemical calculations.

Molecular Dynamics and Simulation Approaches for Intermolecular Interactions

Molecular dynamics (MD) and other simulation techniques are used to study the behavior of molecules over time, providing critical insights into intermolecular interactions. researchgate.net For non-polar molecules like this compound, the dominant intermolecular forces are van der Waals interactions and, specifically for aromatic systems, π-π stacking interactions. cambridgemedchemconsulting.com These forces govern the physical properties of the compound, such as its melting point, boiling point, and solubility, as well as its tendency to aggregate in solution or adsorb onto surfaces.

MD simulations can model how multiple molecules of this compound would interact in a condensed phase. Such simulations would likely show a preference for parallel-displaced stacking arrangements to maximize attractive dispersion forces while minimizing electrostatic repulsion between the π-electron clouds. cambridgemedchemconsulting.com The presence and position of the three methyl groups would influence the optimal stacking geometry and distance compared to unsubstituted phenanthrene. These simulations are crucial for understanding the formation of molecular clusters and the bulk properties of the material. nih.gov

Computational Modeling of Formation and Transformation Pathways

Computational chemistry is instrumental in elucidating the complex reaction pathways that lead to the formation and transformation of PAHs. acs.org Alkylated phenanthrenes can be formed through various high-temperature processes, such as the combustion of organic materials, or through slower geological processes involved in the maturation of crude oil.

Theoretical models can explore potential gas-phase synthesis routes. For instance, the formation of the phenanthrene core can be modeled through radical addition and cyclization reactions. rsc.org Subsequent alkylation pathways can also be computationally investigated. Furthermore, computational methods can be used to study the transformation of this compound, such as its oxidation. nih.gov Studies on the metabolism of related compounds like 1-methylphenanthrene show that transformation can occur via diol-epoxide or o-quinone pathways, and these mechanisms can be modeled to predict the metabolites of this compound. nih.govnih.gov Quantum chemical calculations can determine the activation energies and reaction thermodynamics for these different pathways, helping to predict the most likely products under various conditions. nih.gov

Chemoinformatics Approaches for Structural and Mechanistic Insights

Chemoinformatics applies computational and informational techniques to solve chemical problems, often by analyzing large datasets to find structure-property relationships. researchgate.netresearchgate.net For a molecule like this compound, chemoinformatics can be used to predict a wide range of properties without the need for direct experimentation or intensive quantum calculations.

A key method in this field is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net These models use molecular descriptors—numerical values derived from the chemical structure—to predict physicochemical properties. Descriptors for this compound would include topological indices (describing molecular connectivity), geometric descriptors (related to molecular shape and size), and electronic descriptors (such as calculated dipole moment or polarizability). acs.org By building statistical models based on known data for a large set of PAHs, QSPR can estimate properties like boiling point, solubility, and environmental partition coefficients (e.g., K_ow) for this compound. nih.gov These approaches provide rapid screening and valuable insights, especially when experimental data is scarce. nih.govdrugdesign.org

Q & A

Q. Q1. What are the primary synthetic routes for 1,2,7-trimethylphenanthrene, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound involves dehydrogenation and oxidation processes. For example, selenium-mediated dehydrogenation of epimeric secondary alcohols derived from friedelin yields this compound . Optimization may include adjusting catalyst loading (e.g., selenium), temperature (e.g., 315°C), and reaction duration. Friedel-Crafts alkylation of phenanthrene derivatives using methyl halides is another pathway, where Lewis acid catalysts (e.g., AlCl₃) and solvent polarity influence regioselectivity and yield .

Q. Q2. How can UV-Vis spectroscopy and mass spectrometry be utilized to characterize this compound?

UV-Vis spectroscopy reveals absorption maxima at 258, 278, 288, 300, 335, and 351 nm , indicative of conjugated aromatic systems. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 220 and fragment peaks at m/z 205 , corresponding to methyl group losses . Calibration with certified reference standards (e.g., 1000 µg/mL in isooctane) ensures accuracy in environmental or biological matrices .

Q. Q3. What are the key challenges in isolating this compound from complex mixtures like tobacco smoke or fossil fuels?

Isolation requires chromatographic separation (e.g., HPLC or GC) coupled with mass spectrometry. Co-eluting isomers (e.g., 1,2,5- or 1,2,6-trimethylphenanthrene) complicate purification. Retention indices (e.g., using diterpene standards) and spectral libraries (e.g., NIST) aid identification . Fractional crystallization or derivatization (e.g., acetylation) may enhance separation .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., methyl group positions) influence the environmental persistence and toxicity of trimethylphenanthrene isomers?

Methyl group placement affects hydrophobicity (log Kow) and metabolic degradation pathways. For instance, this compound exhibits higher bioaccumulation potential than less substituted isomers due to reduced steric hindrance for enzymatic oxidation. Toxicity assays (e.g., Microtox®) paired with QSAR modeling can quantify isomer-specific EC₅₀ values .

Q. Q5. What advanced spectroscopic techniques resolve data discrepancies in reported λmax or mass spectral patterns for this compound?

Discrepancies arise from solvent polarity or instrumental calibration. High-resolution mass spectrometry (HR-MS) with <5 ppm accuracy confirms molecular formulas (C₁₉H₁₆). NMR (¹³C/¹H) identifies methyl group positions via chemical shifts: aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.7 ppm) . Collaborative studies using NIST-certified standards improve reproducibility .

Q. Q6. What are the methodological limitations in quantifying this compound in environmental samples, and how can they be mitigated?

Matrix interference (e.g., humic acids) suppresses ionization efficiency in LC-MS. Solid-phase extraction (SPE) with C18 cartridges and isotope dilution (e.g., ¹³C-labeled internal standards) improve recovery rates. Method validation should include spike-and-recovery tests (85–115% acceptable range) and LOD/LOQ determination .

Q. Q7. How can computational chemistry predict the carcinogenic potential of this compound compared to other PAHs?

Density functional theory (DFT) calculates HOMO-LUMO gaps to assess electrophilic reactivity. Molecular docking with DNA adducts (e.g., B[a]P-7,8-diol-9,10-epoxide) identifies binding affinity. Comparative studies with benzo[a]pyrene suggest lower carcinogenicity for this compound due to steric shielding of bay regions .

Q. Q8. What gaps exist in understanding the metabolic pathways of this compound in mammalian systems?

Limited data exist on cytochrome P450-mediated oxidation (e.g., CYP1A1/1B1). In vitro assays with hepatic microsomes and UPLC-QTOF-MS can identify phase I metabolites (e.g., dihydrodiols). Unexplored areas include glutathione conjugation (phase II) and enterohepatic recirculation .

Methodological Best Practices

Q. Q9. What quality control protocols ensure reproducibility in synthesizing and analyzing this compound?

  • Synthesis : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 9:1). Purify via flash chromatography (≥95% purity by GC-FID) .
  • Analysis : Use NIST-certified reference materials for instrument calibration. Report λmax in ethanol with ±2 nm tolerance .

Q. Q10. How should researchers address isomer co-elution in chromatographic analyses of trimethylphenanthrenes?

Employ orthogonal techniques:

  • GC×GC-TOF MS : Enhances separation using two columns (e.g., 5% phenyl polysiloxane × wax).
  • HPLC-PDA : Gradient elution (acetonitrile/water) with diode-array detection (200–400 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.